molecular formula C24H44BCuF4N4O4 B570751 Tetrakis(2-metoxibutílisocianuro)cobre(I) tetrafluoroborato CAS No. 103694-84-4

Tetrakis(2-metoxibutílisocianuro)cobre(I) tetrafluoroborato

Número de catálogo: B570751
Número CAS: 103694-84-4
Peso molecular: 603.0 g/mol
Clave InChI: WJRFSUVOHUMYAO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tetrakis(2-metoxiisobutilisocianuro)cobre(I) tetrafluoroborato es un compuesto de coordinación que presenta un centro de cobre(I) coordinado a cuatro ligandos de 2-metoxiisobutilisocianuro. Este compuesto es conocido por su aplicación en imágenes médicas, particularmente en imágenes de perfusión miocárdica, donde se utiliza como componente del agente radiofarmacéutico Cardiolite .

Aplicaciones Científicas De Investigación

Clinical Applications

1. Diagnosis of Coronary Artery Disease (CAD)
Cardio-Spect is widely recognized for its role in diagnosing obstructive CAD. It provides essential functional data that aids in identifying myocardial ischemia, scars, and viable hibernating myocardium, making it a valuable tool for risk stratification and treatment decision-making . The procedure is particularly beneficial for patients with intermediate pre-test probabilities of CAD or those with a history of ischemic cardiomyopathy .

2. Risk Stratification
The ability of Cardio-Spect to quantify left ventricular function and assess ischemia severity allows for effective risk stratification in patients. Studies have shown that specific imaging features, such as transient ischemic dilation, are prognostically relevant . For instance, data from the REFINE SPECT registry indicated that patients with mild ischemia and transient ischemic dilation had outcomes comparable to those with moderate ischemia .

3. Treatment Monitoring
Cardio-Spect is instrumental in monitoring the effectiveness of therapeutic interventions. By assessing changes in myocardial perfusion over time, clinicians can evaluate the success of treatments such as revascularization or medical therapy .

Technological Advancements

Recent innovations in SPECT technology have significantly enhanced its clinical utility:

  • CZT Gamma Cameras : The introduction of cadmium zinc telluride (CZT) gamma cameras has improved image quality and reduced acquisition times. For example, a study reported a 66% reduction in acquisition time while increasing count sensitivity by over 1000 times .
  • IQ·SPECT Technology : This technology allows for faster imaging without compromising quality. It utilizes advanced collimation techniques to focus on the heart, enhancing sensitivity and reducing radiation exposure .
  • Self-Collimating Systems : New systems capable of self-collimation promise to deliver images 10 to 100 times faster than traditional methods, addressing longstanding issues related to scan duration and image quality .

Case Study 1: Atypical Chest Pain

A 69-year-old female patient with atypical chest pain underwent myocardial perfusion SPECT/CT using the Symbia Intevo™ system equipped with IQ·SPECT technology. The imaging successfully identified myocardial ischemia while reducing scan time significantly, demonstrating the system's efficiency in clinical settings .

Case Study 2: Preoperative Assessment

In another case, a 67-year-old woman with chronic low back pain was evaluated using regadenoson SPECT myocardial perfusion imaging prior to an abdominal aortic aneurysm repair. The results indicated normal perfusion despite her limited exercise capacity due to back pain, showcasing the diagnostic capabilities of Cardio-Spect even in challenging clinical scenarios .

Comparative Performance

A comparison between Cardio-Spect and other imaging modalities highlights its strengths:

Imaging ModalitySensitivitySpecificityPositive Predictive ValueNegative Predictive Value
Myocardial CT PerfusionHigherLowerSimilarHigher
Myocardial SPECTLowerHigherSimilarLower

Studies indicate that while CT perfusion imaging may offer higher sensitivity for detecting anatomical stenosis, SPECT maintains higher specificity for diagnosing functional impairments related to CAD .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de Tetrakis(2-metoxiisobutilisocianuro)cobre(I) tetrafluoroborato generalmente implica la reacción de sales de cobre(I) con 2-metoxiisobutilisocianuro en presencia de una fuente de tetrafluoroborato. La reacción se lleva a cabo bajo una atmósfera inerte para evitar la oxidación del centro de cobre(I). El producto se suele aislar como un sólido cristalino y se purifica por recristalización .

Métodos de Producción Industrial

La producción industrial de este compuesto sigue rutas sintéticas similares pero a mayor escala. El proceso implica un control cuidadoso de las condiciones de reacción para garantizar un alto rendimiento y pureza. El compuesto se produce típicamente en forma liofilizada para su uso en aplicaciones médicas .

Análisis De Reacciones Químicas

Tipos de Reacciones

Tetrakis(2-metoxiisobutilisocianuro)cobre(I) tetrafluoroborato puede sufrir varias reacciones químicas, incluidas:

Reactivos y Condiciones Comunes

Productos Principales

Mecanismo De Acción

El mecanismo de acción de Tetrakis(2-metoxiisobutilisocianuro)cobre(I) tetrafluoroborato en la imagen de perfusión miocárdica implica su acumulación en tejido miocárdico viable. El compuesto es captado por las células del músculo cardíaco, lo que permite la visualización del flujo sanguíneo y la identificación de regiones isquémicas. Los objetivos moleculares incluyen componentes celulares involucrados en la captación y retención miocárdica .

Comparación Con Compuestos Similares

Compuestos Similares

Singularidad

Tetrakis(2-metoxiisobutilisocianuro)cobre(I) tetrafluoroborato es único debido a su estructura de ligando específica, que proporciona propiedades químicas y biológicas distintas. Su alta estabilidad y eficiente captación miocárdica lo hacen particularmente adecuado para aplicaciones de imágenes médicas .

Actividad Biológica

Cardio-Spect is a radiopharmaceutical compound primarily used in myocardial perfusion imaging (MPI) to assess cardiac function and diagnose coronary artery disease (CAD). This article explores the biological activity of Cardio-Spect, focusing on its pharmacokinetics, biodistribution, clinical applications, and case studies that demonstrate its efficacy.

Overview of Cardio-Spect

Cardio-Spect is a single-photon emission computed tomography (SPECT) agent that utilizes technetium-99m (99mTc) as its radioactive component. It is designed to provide detailed images of the heart's blood flow and function, helping clinicians identify areas of ischemia or infarction.

Pharmacokinetics and Biodistribution

The pharmacokinetics of Cardio-Spect involve its absorption, distribution, metabolism, and excretion in the body. Key findings include:

  • Absorption : Cardio-Spect is administered intravenously, leading to rapid distribution in the bloodstream.
  • Biodistribution : Studies indicate that Cardio-Spect exhibits organ-specific uptake. For example, it shows significant cardiac uptake compared to other organs such as the liver and intestines, which is crucial for accurate imaging of myocardial perfusion .

Table 1: Biodistribution of Cardio-Spect in Various Organs

OrganUptake Ratio (Cardiac vs. Non-Cardiac)
HeartHigh
LiverModerate
IntestineLow
Blood PoolVariable

Clinical Applications

Cardio-Spect has been widely used in clinical settings for various applications:

  • Diagnosis of CAD : It helps in identifying coronary artery blockages through stress testing.
  • Assessment of Myocardial Viability : It evaluates the viability of heart tissue post-infarction.
  • Preoperative Assessment : Used to assess cardiac risk prior to surgeries like abdominal aortic aneurysm repairs .

Case Studies

Several case studies illustrate the effectiveness of Cardio-Spect in clinical practice:

  • Case Study 1 : A 67-year-old woman underwent a pharmacologic stress test using Cardio-Spect prior to abdominal surgery. The imaging revealed normal perfusion, allowing for safe surgical intervention .
  • Case Study 2 : A 59-year-old woman with a history of coronary artery disease presented with increasing chest pain. Cardio-Spect imaging indicated areas of reduced perfusion, leading to timely intervention and management of her condition .

Research Findings

Recent studies have highlighted advancements in SPECT technology that enhance the biological activity assessment of Cardio-Spect:

  • Deep Learning Techniques : Innovations in image processing using deep learning have improved the accuracy of SPECT imaging by correcting artifacts and enhancing diagnostic capabilities .
  • Comparative Studies : Research comparing myocardial CT perfusion imaging with SPECT has shown that while both modalities are effective, SPECT remains a valuable tool due to its specific strengths in certain patient populations .

Propiedades

IUPAC Name

copper(1+);1-isocyano-2-methoxy-2-methylpropane;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C6H11NO.BF4.Cu/c4*1-6(2,8-4)5-7-3;2-1(3,4)5;/h4*5H2,1-2,4H3;;/q;;;;-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJRFSUVOHUMYAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC(C)(C[N+]#[C-])OC.CC(C)(C[N+]#[C-])OC.CC(C)(C[N+]#[C-])OC.CC(C)(C[N+]#[C-])OC.[Cu+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H44BCuF4N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601026679
Record name Copper tetramibi tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601026679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

603.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103694-84-4
Record name Tetrakis(2-methoxyisobutylisocyanide)copper(I) tetrafluoroborate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14106
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Copper tetramibi tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601026679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrakis(2-Methoxyisobutylisonitrile) Copper(I)tetrafluoroborate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TETRAKIS(2-METHOXYISOBUTYLISOCYANIDE)COPPER(I) TETRAFLUOROBORATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6OU7HJ70P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.